Tyrosyl-prolyl-arginine

Description

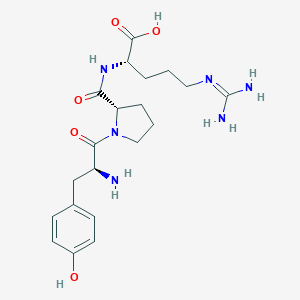

Structure

3D Structure

Properties

CAS No. |

117186-48-8 |

|---|---|

Molecular Formula |

C20H30N6O5 |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C20H30N6O5/c21-14(11-12-5-7-13(27)8-6-12)18(29)26-10-2-4-16(26)17(28)25-15(19(30)31)3-1-9-24-20(22)23/h5-8,14-16,27H,1-4,9-11,21H2,(H,25,28)(H,30,31)(H4,22,23,24)/t14-,15-,16-/m0/s1 |

InChI Key |

AUZADXNWQMBZOO-JYJNAYRXSA-N |

SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CCCN=C(N)N)C(=O)O |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CCCN=C(N)N)C(=O)O |

Other CAS No. |

117186-48-8 |

sequence |

YPR |

Synonyms |

Tyr-Pro-Arg tyrosyl-prolyl-arginine |

Origin of Product |

United States |

Chemical Synthesis and Advanced Design of Tyrosyl Prolyl Arginine and Its Analogs

Methodologies for Tyrosyl-Prolyl-Arginine Peptide Synthesis

The synthesis of this compound can be accomplished through several established methods, each with distinct advantages and challenges. The primary techniques include solid-phase, solution-phase, and enzymatic approaches.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient construction of peptides like this compound. The most common approach utilizes the Fluorenylmethyloxycarbonyl (Fmoc) strategy, which involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble polymer resin.

The synthesis begins with the C-terminal amino acid, Arginine, which is attached to a suitable resin (e.g., Rink amide resin). The Arginine residue's side chain guanidino group is highly basic and requires a protecting group, such as the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, to prevent side reactions. The synthesis proceeds through repetitive cycles of deprotection and coupling.

SPPS Cycle for this compound:

Deprotection: The Fmoc group on the resin-bound Arginine is removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF).

Activation & Coupling: The next amino acid, Fmoc-Proline (Fmoc-Pro-OH), is activated using a coupling reagent such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or Diisopropylcarbodiimide (DIC) with an additive like Oxyma. The activated proline is then coupled to the free N-terminal of the resin-bound arginine.

Repetition: The deprotection and coupling cycle is repeated for the final amino acid, Tyrosine. The hydroxyl group of the Tyrosine side chain is typically protected with a tert-butyl (tBu) group to prevent undesired reactions.

Cleavage and Deprotection: Once the full tripeptide sequence is assembled, it is cleaved from the resin. This final step is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS), which simultaneously removes the side-chain protecting groups (Pbf from Arginine and tBu from Tyrosine).

The incorporation of Arginine can be challenging due to the steric hindrance of its bulky side chain and protecting group. nih.gov Strategies such as "double coupling," where the coupling step is performed twice, can be employed to ensure complete reaction and maximize the yield of the desired peptide. nih.gov

| Step | Reagent(s) | Purpose |

| Resin Loading | Fmoc-Arg(Pbf)-OH, DIC, Oxyma | Covalently attach the first amino acid to the solid support. |

| Fmoc Deprotection | 20% Piperidine in DMF | Remove the N-terminal Fmoc group to allow for chain elongation. |

| Coupling (Proline) | Fmoc-Pro-OH, HBTU, DIPEA | Couple the second amino acid (Proline) to the growing chain. |

| Fmoc Deprotection | 20% Piperidine in DMF | Remove the N-terminal Fmoc group from Proline. |

| Coupling (Tyrosine) | Fmoc-Tyr(tBu)-OH, HBTU, DIPEA | Couple the third amino acid (Tyrosine) to the growing chain. |

| Final Cleavage | TFA, TIS, Water | Cleave the completed peptide from the resin and remove side-chain protecting groups. |

This table represents a typical Fmoc-based SPPS cycle. Reagents and conditions may be varied.

Solution-phase peptide synthesis (LPPS) predates SPPS and remains a valuable method, particularly for large-scale production. biosynth.com In this approach, the peptide is synthesized while dissolved in an appropriate solvent, and intermediates are purified after each step, often by crystallization or chromatography. creative-peptides.com

Synthesis can proceed in two ways:

Stepwise Elongation: Amino acids are added one by one to the growing peptide chain.

Fragment Condensation: Smaller, pre-synthesized peptide fragments are coupled together. For this compound, this could involve synthesizing a dipeptide (e.g., Tyrosyl-proline) and coupling it to a protected Arginine derivative.

A significant challenge in the solution-phase synthesis of arginine-containing peptides is their poor solubility in many organic solvents. google.com The highly basic guanidino group of Arginine often imparts hydrophilic properties that complicate handling and purification. One specialized technique to overcome this is the tetraphenylborate (B1193919) (TPB) technology. google.com This method involves forming a TPB salt of the arginine-containing peptide, which is insoluble in water but soluble in a range of organic solvents, facilitating extractive work-up and purification. google.com

Enzymatic peptide synthesis offers a green alternative to chemical methods, characterized by high specificity and mild reaction conditions. The principles for such a synthesis can be derived from natural biological machinery, such as the action of aminoacyl-tRNA synthetases. acs.org

Tyrosyl-tRNA synthetase (TyrRS) is a class I aminoacyl-tRNA synthetase that catalyzes the attachment of tyrosine to its corresponding tRNA in a two-step reaction crucial for protein synthesis. acs.orgacs.org

Amino Acid Activation: Tyrosine and ATP bind to the enzyme's active site. The enzyme then catalyzes the formation of a highly reactive tyrosyl-adenylate (Tyr-AMP) intermediate, with the release of pyrophosphate. acs.org

Transfer to tRNA: The activated tyrosine moiety is transferred from the Tyr-AMP intermediate to the 3'-end of its cognate tRNA. acs.org

Harnessing these principles, enzymes could theoretically be engineered to synthesize specific short peptides like this compound. This would involve using a ligase to sequentially form peptide bonds between the constituent amino acids. While chemical synthesis remains more common for short peptides, enzymatic methods are advantageous as they avoid the need for extensive side-chain protection and reduce the risk of racemization. TyrRS itself has been utilized in the synthesis of analgesic neuro-dipeptides, demonstrating its potential in applications beyond its natural role in protein synthesis.

Strategies for this compound Derivatization and Analog Generation

Modifying the basic this compound structure can yield analogs with enhanced properties, such as increased stability or the ability to act as specific enzyme inhibitors.

Tyrosyl-prolyl-arginyl chloromethyl ketone (YPRck) is a well-documented derivative that functions as an irreversible inhibitor of certain serine proteases. nih.gov The chloromethyl ketone (CMK) group is a reactive moiety that can form a covalent bond with a key active site residue (typically a histidine) of the target enzyme. acs.org

The synthesis of a peptide chloromethyl ketone generally involves a multi-step process following the assembly of the protected peptide:

The protected peptide's C-terminal carboxylic acid is activated, often by forming a mixed anhydride.

The activated carboxyl group is reacted with diazomethane (B1218177) (CH₂N₂) to form a diazomethyl ketone. nih.gov

The diazomethyl ketone intermediate is then treated with hydrochloric acid (HCl), which quenches the reaction and installs the chlorine atom, yielding the final chloromethyl ketone derivative. nih.gov

YPRck has been specifically used as a radioiodinatable inhibitor for tissue plasminogen activator (tPA). nih.gov The tyrosine residue provides a site for radioiodination, allowing the labeled inhibitor to be used for quantifying and tracking the active form of the enzyme in complex biological samples. nih.gov

Modifications at the N-terminus (Tyrosine) and C-terminus (Arginine) can significantly alter the peptide's properties, including its stability, charge, and biological activity. creative-peptides.comformulationbio.com

N-Terminal Modifications: The N-terminal α-amino group is a common site for modification. Its pKa (around 6-8) is lower than that of lysine (B10760008) side chains, allowing for selective chemical reactions by controlling the pH. u-tokyo.ac.jp

Acetylation: The addition of an acetyl group to the N-terminus neutralizes its positive charge. This can increase the peptide's stability by making it resistant to degradation by aminopeptidases. creative-peptides.com

Labeling: A variety of probes, such as fluorescent dyes (e.g., fluorescein, rhodamine), can be attached to the N-terminus. nih.gov This allows the peptide to be used in diagnostic assays or for tracking its interaction with biological targets.

C-Terminal Modifications: The C-terminal carboxyl group can also be modified to enhance the peptide's characteristics.

Amidation: Converting the C-terminal carboxyl group (-COOH) to a carboxamide (-CONH₂) is a very common modification. formulationbio.comjpt.com This removes the negative charge and can make the peptide more resistant to degradation by carboxypeptidases. The resulting neutral terminus often mimics the state of the peptide bond in a native protein, which can enhance biological activity. formulationbio.com

Esterification: The formation of a methyl or ethyl ester at the C-terminus also neutralizes the negative charge and increases the peptide's hydrophobicity. biosynth.com This can improve membrane permeability and is a strategy used in the design of peptide prodrugs. biosynth.com

| Protecting Group | Full Name | Amino Acid Protected |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | N-terminus (α-amino group) |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Arginine (guanidino side chain) |

| tBu | tert-Butyl | Tyrosine (hydroxyl side chain) |

| Boc | tert-Butoxycarbonyl | Alternative N-terminus protecting group |

Side Chain Engineering and Incorporation of Non-Canonical Amino Acids

The introduction of non-canonical amino acids and modifications to the side chains of a peptide sequence are powerful tools for modulating its physicochemical and biological properties. In the context of Tyr-Pro-Arg and related peptides, such engineering can lead to analogs with enhanced stability, permeability, and specific conformational preferences. Key strategies include the incorporation of N-methylated residues and the use of arginine derivatives like nitro-arginine, particularly in the synthesis of cyclic peptide analogs.

N-methylated Residues:

N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, is a critical modification for improving the drug-like properties of peptides. merckmillipore.comresearchgate.net This seemingly minor alteration can induce significant changes:

Increased Proteolytic Stability: The N-methylated amide bond is sterically hindered, making it more resistant to cleavage by proteases, which in turn increases the in vivo half-life of the peptide. merckmillipore.com

Conformational Constraint: N-methylation restricts the rotation around the C-N amide bond and can favor a cis-amide bond conformation, which is otherwise energetically unfavorable for most amino acids except proline. merckmillipore.com This conformational restriction can lock the peptide into a bioactive shape, enhancing receptor affinity and selectivity. merckmillipore.com N-methylation of heterochiral amino acids has been shown to nucleate β-sheet conformations even in linear peptides. nih.govrsc.org

The incorporation of N-methylated amino acids into a peptide sequence like a Tyr-Pro-Arg analog can be achieved through several synthetic methods. While ribosomal synthesis strategies are being developed nih.govnih.gov, chemical synthesis remains the predominant approach. This can involve the on-resin N-methylation of a pre-assembled peptide or, more commonly, the use of pre-synthesized Fmoc-N-methyl-amino acid building blocks during solid-phase peptide synthesis (SPPS). nih.gov The coupling of these sterically hindered residues can be challenging and often requires specialized, highly efficient coupling reagents to achieve high yields.

| Coupling Reagent/Method | Efficacy in N-Methyl Amino Acid Incorporation | Reference |

| HATU/DIPEA | Effective; recommended for introducing N-methylated derivatives. | merckmillipore.compeptide.com |

| PyBroP® | Effective; used with DIPEA at low temperatures. | peptide.com |

| Triphosgene | Found to be effective for coupling contiguous N-methyl amino acids. | merckmillipore.com |

| HBTU/HCTU | Generally less effective than HATU for this purpose. | peptide.com |

| BOP-Cl | Has been employed for N-methyl amino acid coupling. | peptide.com |

| PyAOP/PyBOP/HOAt | Have been utilized for incorporating N-methylated residues. | peptide.com |

| This table summarizes various coupling reagents used for incorporating N-methylated amino acids during peptide synthesis and their general effectiveness. |

Nα-methylation of arginine, in particular, has been shown to enhance the cell-penetrating properties of oligoarginine peptides. nih.gov This modification converts the secondary amide to a tertiary amide, which influences partitioning into lipid environments and can lead to more constrained conformations. nih.gov

Nitro-arginine:

In the synthesis of peptides containing arginine, the guanidino side chain is highly basic and nucleophilic, necessitating protection during the coupling steps of SPPS. Nω-nitro-L-arginine is a commonly used derivative where the nitro group serves as a robust, electron-withdrawing protecting group for the guanidinium (B1211019) function. acs.orgnih.gov This protection prevents unwanted side reactions during peptide chain elongation.

The nitro group is stable under the conditions of Fmoc-based SPPS but can be removed during the final cleavage and deprotection step. A method involving stannous chloride in formic acid has been shown to quantitatively reduce nitroarginine (B1678959) to arginine. oup.com The use of Nω-nitro-L-arginine has been crucial in the structure-based design of peptidomimetic inhibitors. acs.orgnih.govnih.gov For instance, it has been incorporated into dipeptide amides designed as selective inhibitors of neuronal nitric oxide synthase (nNOS), where the nitroarginine moiety directly interacts with the enzyme's active site. acs.orgnih.gov The synthesis of such peptidomimetics has been carried out using both solution-phase and solid-phase methods. nih.gov

| Arginine Derivative | Role in Synthesis | Application Example | Reference |

| Nω-nitro-L-arginine | Protected form of arginine for SPPS. | Synthesis of peptidomimetic inhibitors of nitric oxide synthase (NOS). | acs.orgnih.gov |

| Nα-methyl-arginine | Non-canonical amino acid to enhance cell permeability and stability. | Used in cell-penetrating peptides (CPPs). | nih.gov |

| This table highlights the application of specific arginine derivatives in advanced peptide design. |

The application of these side chain engineering techniques, often in combination, is fundamental to creating analogs of Tyr-Pro-Arg with tailored properties for specific biological applications, especially in the context of developing conformationally defined cyclic peptides.

Cyclization Strategies for Conformational Constraint in Peptide Analogs

Linear peptides often exist as an equilibrium of multiple conformations in solution, which can lead to lower receptor affinity and increased susceptibility to enzymatic degradation. researchgate.net Cyclization is a premier strategy to overcome these limitations by introducing conformational constraints. nih.govrsc.orgnih.gov By locking the peptide into a more rigid structure, cyclization can pre-organize the pharmacophoric elements into a bioactive conformation, thereby enhancing binding affinity, selectivity, and metabolic stability. nih.govjpt.com Various strategies exist to cyclize peptides, which can be applied to create constrained analogs of Tyr-Pro-Arg.

These strategies can be broadly categorized based on the points of connection:

Head-to-Tail Cyclization: Forms an amide bond between the N-terminal amine and the C-terminal carboxyl group. nih.govsb-peptide.com This is a common method but can be challenging for smaller peptides (fewer than seven residues) due to ring strain, which can lead to side reactions like epimerization or dimerization. nih.govthieme-connect.de

Side-Chain-to-Side-Chain Cyclization: Involves linking the side chains of two amino acids within the sequence. Common methods include forming a disulfide bond between two cysteine residues or a lactam bridge between the side chains of an acidic amino acid (e.g., Aspartic acid or Glutamic acid) and a basic amino acid (e.g., Lysine). jpt.comsb-peptide.com

Head-to-Side-Chain or Side-Chain-to-Tail Cyclization: These approaches link one of the termini to an amino acid side chain within the peptide. nih.gov

Backbone Cyclization: A more advanced strategy that creates a covalent bridge involving the backbone atoms themselves, for instance, by linking ω-substituted alkylidene chains that replace Nα or Cα hydrogens. researchgate.nethuji.ac.ilnih.gov This method has the advantage of constraining the backbone without altering the native side chains that may be crucial for receptor interaction. frontiersin.org

| Cyclization Strategy | Description | Common Chemistry | Key Considerations | Reference |

| Head-to-Tail | N-terminus is linked to the C-terminus. | Amide bond formation. | High dilution conditions are needed to prevent dimerization; risk of epimerization. | nih.govsb-peptide.com |

| Side-Chain-to-Side-Chain | Two amino acid side chains are linked. | Disulfide bridge (Cys-Cys), Lactam bridge (e.g., Asp-Lys), Ring-Closing Metathesis (RCM). | Requires orthogonally protected amino acids; ring size depends on residue positions. | jpt.comsb-peptide.comnih.gov |

| Backbone Cyclization | Linkage involves backbone atoms (e.g., Nα). | Cyclization via N-alkylated building units. | Preserves native side chains and termini; can create diverse conformational libraries. | researchgate.netfrontiersin.org |

| This table outlines major peptide cyclization strategies used to introduce conformational constraints. |

The synthesis of cyclic peptides is often performed on a solid support. This approach utilizes a "pseudo-dilution" effect, where the peptide chains are anchored to an insoluble resin, which favors intramolecular cyclization over intermolecular reactions that lead to dimers or polymers. nih.gov This typically requires attaching the peptide to the resin via a side chain, allowing the N- and C-termini to be deprotected and cyclized. google.com

A powerful and versatile method for forming carbon-carbon bonds within peptides is Ring-Closing Metathesis (RCM) . This reaction has been successfully used for side-chain-to-side-chain cyclization, for example, by linking two allyl-protected tyrosine residues in analogs of the opioid peptide arodyn. nih.gov This approach is notable as it directly constrains the aromatic side chains, which can be critical for receptor binding. nih.gov

The choice of cyclization strategy profoundly impacts the final conformation and properties of the peptide analog. For a sequence like Tyr-Pro-Arg, different cyclization methods could be employed to explore various conformational spaces and identify analogs with optimized biological activity. For example, a side-chain-to-side-chain cyclization between Tyr and a modified Arg, or a head-to-tail cyclization, would result in distinct topographical structures.

Comprehensive Structural Characterization and Analytical Methodologies for Tyrosyl Prolyl Arginine

Spectroscopic Techniques for Primary and Secondary Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. For Tyrosyl-prolyl-arginine, NMR provides unambiguous evidence of covalent connectivity and spatial proximities between atoms.

Research Findings: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to establish through-bond correlations, identifying the individual amino acid spin systems of Tyrosine, Proline, and Arginine. The sequential connectivity (Tyr-Pro-Arg) is confirmed through Nuclear Overhauser Effect (NOE) experiments, specifically NOESY (Nuclear Overhauser Effect Spectroscopy), which detect through-space proximities between protons on adjacent residues.

The Proline residue can exist in either a cis or trans conformation about the Tyr-Pro peptide bond, and NMR is uniquely suited to differentiate and quantify these isomeric populations. The arginine side chain, with its guanidinium (B1211019) group, presents a unique signature in the NMR spectrum. Specialized NMR pulse sequences have been developed to study the arginine side-chain, which is often involved in critical intramolecular interactions. ucl.ac.uk The chemical shifts of the protons and carbons are highly sensitive to the local electronic environment and, therefore, to the peptide's conformation. ucl.ac.uknih.gov

Table 3.1.1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Tyrosine (Tyr) | Proline (Pro) | Arginine (Arg) |

|---|---|---|---|

| NH | ~8.1 ppm | - | ~7.9 ppm |

| α-CH | ~4.5 ppm | ~4.3 ppm | ~4.2 ppm |

| β-CH | ~3.0 ppm | ~2.0, 2.3 ppm | ~1.8 ppm |

| γ-CH | - | ~1.9 ppm | ~1.6 ppm |

| δ-CH | - | ~3.6 ppm | ~3.1 ppm |

| Aromatic CH (Tyr) | ~7.1 (δ), ~6.8 (ε) ppm | - | - |

| ε-NH (Arg) | - | - | ~7.3 ppm |

Note: Values are approximate and can vary based on solvent, pH, temperature, and peptide conformation.

Mass spectrometry (MS) is a cornerstone technique for peptide analysis, providing highly accurate molecular weight and sequence information. thermofisher.com

Research Findings: High-resolution mass spectrometry, using analyzers like Time-of-Flight (TOF) or Orbitrap, can determine the monoisotopic mass of this compound with high precision (typically below 5 ppm), confirming its elemental composition (C₂₀H₃₀N₆O₅). nih.govepa.gov

Tandem mass spectrometry (MS/MS) is employed for sequence validation. creative-proteomics.com The peptide ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. The fragmentation of the peptide backbone predominantly yields b- and y-type ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide and confirming the Tyr-Pro-Arg sequence. wiley-vch.de The presence of Arginine at the C-terminus results in a characteristic and strong y₁ ion signal at m/z 175.12.

Table 3.1.2: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₃₀N₆O₅ |

| Average Mass | 434.497 g/mol epa.gov |

| Monoisotopic Mass | 434.227768 g/mol epa.gov |

| [M+H]⁺ (Monoisotopic) | 435.23559 g/mol |

| Key MS/MS Fragments | b-ions: b₁ (Tyr) = 164.07, b₂ (Tyr-Pro) = 261.12y-ions: y₁ (Arg) = 175.12, y₂ (Pro-Arg) = 272.17 |

Note: Fragment ion masses are for the singly charged species.

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, providing a characteristic fingerprint of its functional groups.

Research Findings: For this compound, the IR spectrum displays characteristic absorption bands for the peptide backbone and the amino acid side chains. The amide I band (mainly C=O stretching) and amide II band (N-H bending and C-N stretching) are prominent and sensitive to the peptide's secondary structure. diva-portal.org The spectrum also includes bands for C-H stretching from the aliphatic and aromatic portions of the molecule. libretexts.org The guanidinium group of the Arginine side chain exhibits unique CN stretching vibrations, which can be identified through 2D-IR spectroscopy, providing a definitive marker for its presence. nih.gov The O-H stretch from the Tyrosine phenol (B47542) group and N-H stretches from the guanidinium group are also observable. libretexts.org

Table 3.1.3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Tyrosine Phenol) | Stretch, broad | 3200-3400 |

| N-H (Amide & Arg) | Stretch | 3100-3300 |

| C-H (Aromatic/Aliphatic) | Stretch | 2850-3100 |

| C=O (Amide I) | Stretch | 1630-1680 |

| C=N (Arginine) | Stretch | ~1670 |

| N-H (Amide II) | Bend | 1510-1550 |

| C-O (Tyrosine Phenol) | Stretch | 1200-1250 |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a widely used method for studying the secondary structure of peptides in solution. formulationbio.comspringernature.com

Research Findings: The far-UV CD spectrum (190-250 nm) of a peptide is dominated by the absorption of the peptide backbone amides. formulationbio.com The shape and magnitude of the CD spectrum can indicate the presence of ordered structures like α-helices or β-sheets, or a lack of defined structure (random coil). Given its short length and the presence of a Proline residue, this compound is unlikely to form stable α-helical or β-sheet structures on its own. Proline is known to disrupt these structures and can induce a polyproline II (PPII) helix, a left-handed, extended conformation. nih.gov A PPII structure is characterized by a strong negative band near 195-206 nm and a weak positive band around 220-228 nm. nih.gov Therefore, CD spectroscopy can be used to assess the predominant solution conformation of this compound and study how its conformation might change in response to environmental factors like solvent or temperature. nih.gov

Table 3.1.4: Characteristic Far-UV CD Signals for Peptide Secondary Structures

| Secondary Structure | Positive Bands (nm) | Negative Bands (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195-200 | ~215-220 |

| Random Coil | ~212 | ~195 |

| Polyproline II (PPII) | ~220-228 | ~195-206 |

Advanced Chromatographic Separation and Quantification

Chromatographic techniques are essential for the purification of peptides and for the assessment of their purity and concentration.

Reversed-phase high-performance liquid chromatography (RP-HPLC) and its higher-resolution counterpart, UHPLC, are the primary methods for analyzing the purity of synthetic peptides like this compound. nih.gov

Research Findings: These techniques separate molecules based on their hydrophobicity. nih.gov The peptide is injected onto a hydrophobic stationary phase (typically C18-silica) and eluted with a gradient of an organic solvent (like acetonitrile) in water. An ion-pairing agent, such as trifluoroacetic acid (TFA), is usually added to both mobile phases to improve peak shape and resolution by forming neutral ion pairs with the charged groups on the peptide. mdpi.com

Purity is determined by integrating the area of the main peptide peak and comparing it to the total area of all peaks in the chromatogram, typically monitored by UV absorbance at 214 nm, where the peptide bond absorbs strongly. UHPLC offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity, making it ideal for the quality control of complex peptide samples. mdpi.com Quantification can be achieved by comparing the peak area to that of a certified reference standard of known concentration. nih.govsci-hub.box

Table 3.2.1: Typical RP-UHPLC Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, sub-2 µm particle size (e.g., 2.1 x 100 mm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% to 60% Mobile Phase B over 10-15 minutes |

| Flow Rate | ~0.3-0.5 mL/min |

| Detection | UV Absorbance at 214 nm and 280 nm (for Tyrosine) |

| Column Temperature | 30-40 °C |

Specialized Detection Methods Coupled with Chromatography (e.g., mass spectrometry detection)

The detection and quantification of the tripeptide this compound (Tyr-Pro-Arg) in complex biological samples necessitate highly sensitive and specific analytical techniques. nih.govacs.org Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has emerged as a cornerstone methodology for the analysis of small peptides like Tyr-Pro-Arg. nih.gov This approach combines the separation power of liquid chromatography with the mass-resolving capability of mass spectrometry, providing a robust platform for both identification and quantification. nih.govshodex.com

In a typical LC-MS/MS workflow, the sample containing the peptide is first injected into a liquid chromatograph. Separation is often achieved using hydrophilic interaction liquid chromatography (HILIC), which is well-suited for retaining and separating polar compounds like peptides. nih.govresearchgate.net As the separated components elute from the chromatography column, they are introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source. ESI generates charged parent ions of the peptide in the gas phase, which are then directed into the mass analyzer.

Tandem mass spectrometry (MS/MS) is frequently employed for unambiguous identification. nih.govresearchgate.net In this process, the parent ion corresponding to Tyr-Pro-Arg is selected and subjected to fragmentation, producing a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint, confirming the peptide's sequence. The use of chemical derivatization, such as with dansyl chloride, can also be employed to enhance chromatographic separation and improve ionization efficiency, which is particularly useful for analyzing trace amounts of tripeptides. acs.org

Table 1: Mass Spectrometric Parameters for this compound (YPA) This table presents calculated theoretical values for the analysis of this compound by mass spectrometry.

| Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C₂₀H₃₀N₆O₅ | The elemental composition of the neutral peptide. |

| Average Molecular Weight | 446.50 g/mol | The mass calculated using the average isotopic masses of the constituent elements. |

| Monoisotopic Mass | 446.2278 g/mol | The mass calculated using the mass of the most abundant isotope of each element. This is the mass typically observed in high-resolution mass spectrometry. |

| Predicted m/z of [M+H]⁺ Ion | 447.2351 | The mass-to-charge ratio of the singly protonated parent ion, which is commonly observed in positive ion mode ESI-MS. |

| Predicted m/z of [M+2H]²⁺ Ion | 224.1212 | The mass-to-charge ratio of the doubly protonated parent ion. |

| Major Predicted Fragment Ions (b- and y-ions) | y₁: 175.12b₂: 261.13y₂: 278.16b₃: 429.22 | The primary fragment ions generated during collision-induced dissociation (CID). The 'b' ions contain the N-terminus, and the 'y' ions contain the C-terminus of the peptide. |

Biophysical Approaches for Studying Peptide Dynamics

Understanding the biological role of a peptide like this compound extends beyond its static structure to its dynamic behavior in solution. muni.cz Biophysical techniques are crucial for characterizing the conformational flexibility, stability, and interactions of peptides. researchgate.netbiorxiv.org These methods provide insights into the ensemble of structures a peptide can adopt, which is often essential for its function. diva-portal.org Techniques that can probe these dynamics in solution are particularly valuable as they more closely mimic the physiological environment. nih.gov Among these, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) has become a powerful tool for investigating the intrinsic dynamics and solvent accessibility of proteins and peptides. muni.cznih.gov

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Flexibility and Solvent Accessibility

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to probe the higher-order structure and conformational dynamics of proteins and peptides in solution. nih.govacs.orgthermofisher.com The fundamental principle of HDX-MS relies on the exchange of labile amide protons on the peptide backbone with deuterium (B1214612) atoms from a deuterated solvent (e.g., D₂O). thermofisher.comnih.gov The rate of this exchange is highly dependent on the local structural environment of each amide proton. muni.cz Specifically, factors such as solvent accessibility and involvement in stable hydrogen bonds (as found in secondary structures) significantly influence the exchange rate. muni.cznih.gov

For a small, flexible peptide like this compound, most of its amide hydrogens are expected to be highly solvent-exposed and not constrained by a stable, folded structure. acs.org Therefore, they would typically exhibit fast exchange rates. The experiment involves incubating the peptide in a D₂O-based buffer for various time points, followed by quenching the exchange reaction by lowering the pH and temperature. whiterose.ac.uk The mass increase of the peptide, corresponding to the number of incorporated deuterium atoms, is then precisely measured by mass spectrometry. thermofisher.com

By analyzing the rate of deuterium uptake, researchers can infer information about the peptide's conformational flexibility. nih.gov Regions that are more flexible or solvent-exposed will exchange protons for deuterons more rapidly than regions that are shielded from the solvent or involved in intramolecular hydrogen bonds. nih.gov For Tyr-Pro-Arg, this technique can reveal subtle conformational preferences or transient structures that may be relevant to its biological activity.

Table 2: Exchangeable Backbone Amide Protons in this compound for HDX-MS Analysis This table outlines the backbone amide protons in this compound that are subject to exchange in an HDX-MS experiment and the structural information that can be inferred from their exchange rates.

| Amino Acid Residue | Exchangeable Backbone Amide Proton? | Expected Exchange Rate | Structural Implications |

|---|---|---|---|

| Tyrosine (Tyr) | Yes | Fast | The N-terminal residue's amide proton is typically highly solvent-accessible, leading to rapid exchange. |

| Proline (Pro) | No | N/A | Proline is a unique amino acid in that its backbone amide is part of the five-membered ring structure and lacks a proton, making it incapable of exchange. nih.gov |

| Arginine (Arg) | Yes | Fast | The amide proton between Proline and Arginine is expected to be solvent-exposed and exchange rapidly, reflecting the flexibility of the peptide backbone. |

Molecular Mechanisms and Biochemical Interactions of Tyrosyl Prolyl Arginine

Enzyme Inhibition and Modulation by Tyrosyl-Prolyl-Arginine Derivatives

Selective Inactivation of Proteases (e.g., Human Plasma Kallikrein by Tyrosyl-Prolyl-Arginyl Chloromethyl Ketone)

Derivatives of the this compound sequence, particularly in the form of chloromethyl ketones, have been developed as highly effective and selective affinity labels for certain proteases. One of the most notable examples is the inactivation of human plasma kallikrein. nih.gov

Human plasma kallikrein is a serine protease involved in various physiological processes, including coagulation, fibrinolysis, and inflammation. frontiersin.org Synthetic peptides that mimic the C-terminus of bradykinin (B550075), a natural cleavage site for kallikrein, have been instrumental in designing potent inhibitors. nih.gov Specifically, Prolyl-phenylalanyl-arginyl chloromethyl ketone has demonstrated remarkable efficacy in inactivating plasma kallikrein, with a 50% inactivation observed in 24 minutes at a concentration of 2 x 10⁻⁸ M. nih.gov This highlights the high affinity and specificity of this inhibitor.

The selectivity of these arginyl chloromethyl ketone peptides is a key feature. While highly effective against plasma kallikrein, they show significantly less activity against other trypsin-like proteases such as plasmin, factor Xa, thrombin, and urokinase. nih.gov For instance, the affinity of human plasma kallikrein for Alanyl-phenylalanyl-arginyl chloromethyl ketone is approximately 60 times greater than for a similar peptide with lysine (B10760008) instead of arginine (Alanyl-phenylalanyl-lysyl chloromethyl ketone). nih.gov In contrast, human plasmin shows similar affinity for both the arginine and lysine-containing inhibitors. nih.gov

The mechanism of inactivation by these peptide chloromethyl ketones involves a two-step process. Initially, the inhibitor binds to the active site of the enzyme, forming a reversible complex. This is followed by an irreversible alkylation of a critical histidine residue in the enzyme's active site by the chloromethyl ketone group, leading to the inactivation of the protease. nih.govmdpi.com The rate constants for this irreversible step are similar for different proteases, suggesting that the selectivity is primarily determined by the initial binding affinity (Ki). nih.gov

A method for the radioiodination of Tyrosyl-prolyl-arginyl chloromethyl ketone has also been developed, allowing for the specific labeling of the active site of serine proteases like tissue plasminogen activator for research purposes. acs.org

Table 1: Comparative Inhibition of Trypsin-like Proteases by Peptide Chloromethyl Ketones

| Protease | Inhibitor | Ki (µM) | Inactivation Efficiency |

|---|---|---|---|

| Human Plasma Kallikrein | Ala-Phe-ArgCH2Cl | 0.078 | High |

| Human Plasma Kallikrein | Pro-Phe-ArgCH2Cl | - | High (50% inactivation at 2x10⁻⁸ M in 24 min) |

| Human Plasmin | Ala-Phe-ArgCH2Cl | 1.3 | Moderate |

| Human Plasmin | Ala-Phe-LysCH2Cl | 0.83 | Moderate |

| Factor Xa, Thrombin, Urokinase | Pro-Phe-ArgCH2Cl | - | Low |

Data sourced from Kettner & Shaw, 1981. nih.gov

Allosteric Modulation of Enzyme Activity by Proline- and Arginine-Rich Peptide Scaffolds and their relevance to this compound motifs

Proline- and arginine-rich (PR) peptide scaffolds have emerged as versatile allosteric modulators of enzyme activity, with the human 20S proteasome being a key target. acs.orgnih.govnih.gov These peptides can act as either inhibitors or activators, and their function is intricately linked to their specific amino acid sequence, including the presence of tyrosine residues. acs.orgnih.gov This provides a relevant context for understanding the potential roles of this compound motifs in similar regulatory mechanisms.

Studies on PR peptides have shown that they bind to allosteric sites on the proteasome, distant from the active sites, and induce conformational changes that affect the enzyme's catalytic activity. acs.orgnih.gov The binding often occurs at the outer face of the proteasome's α-ring, in pockets that are also utilized by natural protein activators. acs.orgnih.gov This allosteric mechanism allows for a more nuanced regulation of proteasome function compared to direct competitive inhibition of the active site. acs.orgacs.org

The specific sequence of the PR peptide is critical in determining whether it will inhibit or activate the proteasome. A key discovery was the role of the C-terminal sequence. Peptides with a hydrophobic residue followed by a tyrosine and then any other residue (the HbYX motif) at the C-terminus were found to be potent activators of the 20S proteasome. acs.orgnih.gov Conversely, peptides where the penultimate aromatic residue was flanked by an arginine tended to be inhibitory. acs.orgnih.gov

This research highlights the importance of the interplay between hydrophobic and charged residues in allosteric modulation. The tyrosine residue in the activator motifs is thought to be crucial for interactions that lead to the opening of the substrate entry pore of the proteasome. acs.org In contrast, the presence of a basic arginine residue near the C-terminus can lead to an inhibitory effect. acs.orgnih.gov These findings suggest that a this compound motif, depending on its context within a larger peptide sequence, could contribute to either the activation or inhibition of target enzymes through allosteric mechanisms.

Table 2: Effects of Proline- and Arginine-Rich (PR) Peptide Analogs on Proteasome Activity

| Peptide Feature | Effect on Proteasome Activity | Proposed Mechanism |

|---|---|---|

| C-terminal HbYX motif | Activation | Interaction of penultimate Tyr with Gly19, leading to opening of the catalytic chamber entrance. acs.org |

| Penultimate aromatic residue flanked by Arg | Inhibition | Different conformational dynamics affecting the substrate entry pore. acs.orgnih.gov |

| N-terminal arginines | Inhibition | Perturbations in proteasome structure and allosteric movements. acs.org |

Data compiled from multiple studies on PR peptides. acs.orgnih.govacs.org

Receptor Binding and Signaling Pathway Interrogation

While direct receptor binding studies specifically for the tripeptide this compound are limited, the individual amino acid components and related peptide structures provide insights into its potential interactions. The arginine component, in particular, is known to be a key residue in many receptor-ligand interactions. frontiersin.orgplos.org

The guanidinium (B1211019) group of arginine is crucial for forming strong interactions with negatively charged residues like aspartate and glutamate (B1630785) on receptor surfaces. frontiersin.org Furthermore, arginine can participate in cation-π interactions with aromatic residues such as tyrosine, which is also present in the tripeptide. nih.gov

Research on related peptides offers clues. For example, a peptide with the sequence Val-Tyr-Leu-Pro-Arg, named ovolin, has been shown to exhibit anxiolytic-like activity. nih.gov However, this activity is not due to direct binding to common neurotransmitter receptors like GABAA, but rather appears to be mediated through the prostaglandin (B15479496) D2 system. nih.gov This indicates that the biological effects of such peptides can be indirect, initiating a signaling cascade rather than directly activating a specific receptor.

The structural context of the this compound motif is critical. The proline residue can induce specific turns in the peptide backbone, which could orient the tyrosine and arginine residues for optimal receptor interaction. The presence of proline-rich regions in other bioactive peptides has been shown to be important for their function. acs.orgnih.gov

It is plausible that this compound or peptides containing this motif could interact with receptors that recognize arginine-rich sequences, such as some integrins or G protein-coupled receptors (GPCRs). plos.orgontosight.ai For instance, an evolutionarily conserved arginine in the E/N/DRY motif of a rhodopsin-class GPCR is essential for its function in cell migration. plos.org

Influence on Cellular Processes at the Molecular Level

The amino acid components of this compound, particularly arginine and tyrosine, are known to play significant roles in various cellular processes at the molecular level, including cell migration and signaling.

Studies have demonstrated that arginine can stimulate intestinal cell migration through a mechanism dependent on focal adhesion kinase (FAK). nih.govnih.gov FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction and is crucial for cell motility. nih.gov Arginine has been shown to activate FAK, leading to increased tyrosine phosphorylation of the kinase. nih.gov This activation is a key step in the signaling cascade that promotes cell migration. nih.govnih.gov

The process of FAK activation often involves its autophosphorylation at Tyrosine 397, which then creates a binding site for Src family kinases. nih.gov Subsequent phosphorylation of other tyrosine residues within FAK's catalytic domain by Src kinases leads to its full activation. nih.gov The presence of a tyrosine residue within the this compound peptide itself suggests a potential for direct or indirect involvement in such phosphorylation events.

Furthermore, the tyrosine phosphorylation of FAK and another focal adhesion protein, paxillin, can be induced by the activation of G protein-coupled receptors and is dependent on integrin engagement with the extracellular matrix. pnas.orgpnas.org This highlights a convergence of signaling pathways where arginine and tyrosine phosphorylation are central.

The metabolism of arginine is also a critical factor. Arginine is a precursor for nitric oxide (NO), and arginine-stimulated cell migration has been shown to be dependent on NO production. nih.gov NO, in turn, can influence signaling pathways, including those involving tyrosine phosphorylation. nih.gov Additionally, arginine is a precursor for polyamines, which are also required for cell migration. nih.govnih.gov

The interplay between arginine and tyrosine is also observed in the context of protein phase separation, a process involved in the formation of membraneless organelles. Arginine and tyrosine residues are key drivers of this process through cation-π and other interactions. nih.gov

Table 3: Role of Arginine and Tyrosine in Cell Migration

| Cellular Process | Role of Arginine | Role of Tyrosine | Key Mediators |

|---|---|---|---|

| Intestinal Cell Migration | Stimulates migration | Phosphorylation site on FAK | Focal Adhesion Kinase (FAK), Nitric Oxide (NO) nih.govnih.gov |

| Focal Adhesion Signaling | Activates FAK | Key phosphorylation sites on FAK and paxillin | Integrins, G protein-coupled receptors, Src family kinases nih.govpnas.orgpnas.org |

| Protein Phase Separation | Drives phase separation through various interactions | Drives phase separation through aromatic and other interactions | Cation-π interactions nih.gov |

Compound Name Table

| Compound Name |

|---|

| This compound |

| Tyrosyl-prolyl-arginyl chloromethyl ketone |

| Human Plasma Kallikrein |

| Prolyl-phenylalanyl-arginyl chloromethyl ketone |

| Alanyl-phenylalanyl-arginyl chloromethyl ketone |

| Alanyl-phenylalanyl-lysyl chloromethyl ketone |

| Plasmin |

| Factor Xa |

| Thrombin |

| Urokinase |

| Bradykinin |

| Tissue plasminogen activator |

| 20S proteasome |

| Val-Tyr-Leu-Pro-Arg (Ovolin) |

| Focal Adhesion Kinase (FAK) |

| Paxillin |

| Src family kinases |

| Nitric Oxide |

Computational and in Silico Approaches for Tyrosyl Prolyl Arginine Research

Molecular Dynamics (MD) Simulations for Conformational Space and Flexibility Analysis of Peptides

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational space and flexibility of peptides like Tyrosyl-prolyl-arginine. By simulating the atomic motions of the peptide over time, MD can reveal the range of shapes (conformations) the molecule can adopt and the dynamics of its structural fluctuations.

Researchers have employed MD simulations to study the conformational preferences of various peptides. For instance, simulations of catalytically active peptides have been used to identify their secondary structures and confirm their flexibility in solution. These studies often involve running simulations at different temperatures to observe how thermal energy affects the peptide's conformational landscape. Ramachandran plots derived from these simulations can reveal the intrinsic conformational preferences of the amino acid residues within the peptide. researchgate.net The flexibility of different regions of a peptide, such as the N-terminus, can also be assessed using root-mean-square fluctuation (RMSF) plots from MD simulations, which can indicate regions of high mobility that may be crucial for biological function or instability. semanticscholar.org

The conformational profile of a proline-arginine hybrid has been explored using MD simulations, revealing that the molecule's features are a balance between the geometric constraints of the proline ring and the hydrogen bonding capabilities of the arginine side chain. nih.gov Such simulations, often performed in both the gas phase and in solution, provide a detailed picture of how the environment influences the peptide's structure. nih.gov

Furthermore, advanced sampling techniques like replica exchange molecular dynamics can be used to more efficiently explore the vast conformational space of peptides. manchester.ac.uk These methods have been successfully applied to study the secondary structure of peptides and the effects of sequence and stereochemistry modifications on their conformation. manchester.ac.uk The insights gained from MD simulations are crucial for understanding the structure-function relationships of peptides and for the rational design of new peptide-based therapeutics. researchgate.netmanchester.ac.uk

Table 1: Key Parameters and Outputs of MD Simulations for Peptide Analysis

| Parameter/Output | Description | Relevance to this compound Research |

| Conformational Space | The set of all possible three-dimensional structures a peptide can adopt. | Understanding the range of shapes Tyr-Pro-Arg can assume, which influences its ability to bind to targets. |

| Flexibility (RMSF) | A measure of the displacement of each atom or residue from its average position over time. | Identifying flexible regions in Tyr-Pro-Arg that may be important for binding or catalytic activity. |

| Ramachandran Plot | A plot of the main-chain dihedral angles (phi and psi) of amino acid residues. | Determining the preferred secondary structure elements (e.g., helices, sheets) within the Tyr-Pro-Arg sequence. |

| Radius of Gyration (Rg) | A measure of the compactness of the peptide structure. | Assessing the overall shape and folding state of Tyr-Pro-Arg in different environments. researchgate.netnih.gov |

| Hydrogen Bonding | Analysis of the formation and breaking of hydrogen bonds within the peptide and with the solvent. | Understanding the intramolecular and intermolecular interactions that stabilize the conformation of Tyr-Pro-Arg. |

| Solvent Accessible Surface Area (SASA) | The surface area of the peptide that is accessible to the solvent. | Evaluating the exposure of different residues in Tyr-Pro-Arg to the surrounding environment, which can impact its solubility and interactions. nih.gov |

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods for Reaction Mechanism Elucidation involving Peptide Moieties

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful computational strategy for investigating chemical reactions within large biological systems like peptides and proteins. mpg.denih.govresearchgate.net In this approach, the chemically active region of the system, such as the site of a bond-breaking or bond-forming event in a peptide, is treated with the accuracy of quantum mechanics (QM). The remainder of the system, including the bulk of the peptide and the surrounding solvent, is described using the more computationally efficient molecular mechanics (MM) force fields. mpg.de This dual-level approach provides a balance between accuracy and computational cost, enabling the study of reaction mechanisms in a realistic biological context. researchgate.net

The application of QM/MM simulations is particularly valuable for elucidating the intricate details of enzymatic reactions or the mechanism of action of peptide-based inhibitors. nih.gov For instance, these methods have been used to study the inhibition of cysteine proteases by dipeptidyl nitroalkenes. nih.gov By calculating the free-energy surfaces of the reaction, researchers can confirm the formation of a covalent bond between the inhibitor and the enzyme and understand the energetic favorability of the process. nih.gov Such studies can also reveal the crucial role of specific amino acid residues in the active site and their electrostatic interactions in stabilizing the transition state of the reaction. nih.gov

The choice of the QM region is a critical step in setting up a QM/MM simulation. nih.gov For a peptide like this compound, if a reaction involving the peptide backbone or a specific side chain is being studied, those atoms would be included in the QM region. The selection of the appropriate QM method, such as density functional theory (DFT) or semi-empirical methods, and the MM force field is also crucial for obtaining reliable results. researchgate.netaip.org

QM/MM simulations can provide insights that are difficult to obtain experimentally, such as the precise geometry of transition states and the electronic rearrangements that occur during a reaction. mpg.de This information is invaluable for understanding the fundamental chemistry of peptides and for the rational design of new molecules with specific catalytic or inhibitory properties.

Density Functional Theory (DFT) Applications in Peptide-Ligand Interactions and Hydrogen Bonding Analysis (e.g., arginine-tyrosine groupings)

Density Functional Theory (DFT) is a quantum mechanical method that has become a standard for studying non-covalent interactions in molecular systems, including peptide-ligand complexes. semanticscholar.org DFT, particularly when corrected for dispersion interactions (DFT-D), provides an accurate description of the forces that govern the binding of a ligand to a peptide. semanticscholar.org These forces include hydrogen bonds, van der Waals interactions, and electrostatic interactions.

A key area where DFT has been applied is in the analysis of interactions between specific amino acid residues, such as arginine and tyrosine. The interaction between the guanidinium (B1211019) group of arginine and the phenolic group of tyrosine is of significant interest in structural biology. acs.org DFT calculations have been used to compute the interaction energies of different arrangements of these residues, such as stacked and T-shaped structures. researchgate.netsqu.edu.om These calculations have shown that T-shaped interactions, which involve N-H···π hydrogen bonds, can be more favorable than parallel stacking interactions. squ.edu.om

DFT can also be used to study the influence of the environment on these interactions. For example, calculations can be performed in the gas phase or with continuum solvent models to mimic the effect of different dielectric environments. acs.orgelifesciences.org This is important because the strength of interactions can change significantly between a nonpolar membrane environment and an aqueous solution. acs.org

Furthermore, DFT is employed to investigate the hydrogen bonding networks within peptides and at peptide-ligand interfaces. By analyzing the electron density, DFT can provide detailed information about the strength and nature of individual hydrogen bonds. This is crucial for understanding the specificity and affinity of ligand binding. In a study on cyclic dipeptides, DFT calculations were used to analyze the intermolecular hydrogen bonding interactions that influence their solid-state structure. researchgate.net

The insights from DFT calculations can be used to parameterize and validate classical molecular mechanics force fields, leading to more accurate molecular dynamics simulations. nih.gov Moreover, the detailed understanding of peptide-ligand interactions at the quantum mechanical level can guide the design of new ligands with improved binding properties.

Table 2: DFT-Calculated Interaction Energies for Amino Acid Pairs

| Interacting Pair | Interaction Type | Calculated Interaction Energy (kcal/mol) | Reference |

| Arginine - Aspartic Acid | Charge-assisted hydrogen bonds | -130.6 | researchgate.net |

| Arginine - Glutamic Acid | Charge-assisted hydrogen bonds | -127.8 | researchgate.net |

| Arginine - Tryptophan | Stacking and T-shaped | -16.4 to -17.4 | squ.edu.om |

| Arginine - Tyrosine | Stacking and T-shaped | -15.1 to -16.1 | squ.edu.om |

| Arginine - Phenylalanine | Stacking and T-shaped | -13.2 to -14.2 | squ.edu.om |

| p-cresol - dodecylguanidine | Hydrogen-bonded complex | -71 (in vacuo) | acs.org |

Note: The exact values can vary depending on the specific DFT functional, basis set, and environmental model used in the calculation.

In Silico Screening and De Novo Peptide Design for Targeted Functionality

In silico screening and de novo peptide design represent powerful computational strategies for the discovery and development of peptides with specific functions. These approaches leverage computational power to explore vast chemical spaces and identify promising peptide candidates before their synthesis and experimental testing, thereby saving time and resources. mdpi.comnih.govresearchgate.net

In Silico Screening

Virtual screening involves the computational evaluation of large libraries of existing peptides or small molecules to identify those that are likely to bind to a specific biological target. mdpi.comnih.govresearchgate.net For a target relevant to this compound, a library of tripeptides could be screened. The process typically involves several steps:

Library Generation: A virtual library of peptides is created, which can consist of known compounds or computationally generated sequences.

Molecular Docking: The peptides in the library are "docked" into the binding site of the target protein. Docking algorithms predict the preferred orientation of the peptide in the binding site and estimate the binding affinity, often expressed as a docking score. cabidigitallibrary.org

Filtering and Ranking: The docked peptides are ranked based on their docking scores and other criteria, such as predicted ADME (adsorption, distribution, metabolism, and excretion) properties and toxicity. cabidigitallibrary.orgfrontiersin.org This helps to prioritize the most promising candidates for further investigation.

Molecular Dynamics Simulations: The top-ranked peptide-protein complexes may be subjected to MD simulations to assess their stability and further refine the binding affinity predictions. mdpi.comnih.govresearchgate.net

De Novo Peptide Design

De novo design, on the other hand, aims to create entirely new peptide sequences with a desired structure and function. plos.orgspringernature.com This approach is not limited to existing molecules and can lead to the discovery of novel peptide scaffolds. The process often involves:

Template-Based Design: A known protein or peptide structure is used as a template. The sequence is then optimized to improve its stability or binding affinity for a target. plos.org

Structure Prediction and Optimization: Computational tools are used to predict the three-dimensional structure of a designed peptide sequence. The sequence can then be iteratively modified to achieve a desired fold or to create a specific binding pocket.

Scoring Functions: Energy-based scoring functions are used to evaluate the stability and binding potential of the designed peptides.

Experimental Validation: The most promising de novo designed peptides are synthesized and experimentally characterized to validate the computational predictions. plos.org

Both in silico screening and de novo design have been successfully applied to identify peptides with a range of biological activities, including enzyme inhibitors, receptor agonists, and antimicrobial agents. mdpi.comnih.govresearchgate.netfrontiersin.orgplos.org For this compound research, these methods could be used to discover analogs with enhanced potency, selectivity, or stability.

Table 3: Common Tools and Techniques in In Silico Peptide Discovery

| Technique | Description | Application in Tyr-Pro-Arg Research |

| Virtual Screening | High-throughput docking of compound libraries to a target protein. | Identifying tripeptides similar to Tyr-Pro-Arg with potentially improved binding to a specific receptor or enzyme. mdpi.comnih.govresearchgate.net |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. | Evaluating the potential binding of Tyr-Pro-Arg and its analogs to a target protein. cabidigitallibrary.org |

| ADMET Prediction | In silico estimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Assessing the drug-likeness of Tyr-Pro-Arg analogs early in the design process. cabidigitallibrary.orgfrontiersin.org |

| De Novo Design | Computational creation of new peptide sequences with desired properties. | Designing novel peptides based on the Tyr-Pro-Arg scaffold with enhanced stability or targeted functionality. plos.orgspringernature.com |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features required for biological activity. | Defining the key features of Tyr-Pro-Arg responsible for its activity to guide the design of new molecules. cabidigitallibrary.org |

Future Directions and Emerging Research Frontiers for Tyrosyl Prolyl Arginine

Development of Advanced Analytical Platforms for In-Depth Tripeptide Characterization

A thorough understanding of any bioactive molecule begins with the ability to accurately and comprehensively characterize it. For a tripeptide like Tyrosyl-prolyl-arginine, this involves not just confirming its primary sequence but also understanding its three-dimensional structure and how it interacts with its environment.

Future research will likely focus on the development and refinement of advanced analytical platforms to achieve a more in-depth characterization of this compound and similar tripeptides. While traditional techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are crucial for purification and basic identification, more sophisticated methods are needed to probe the conformational dynamics and subtle structural features that dictate biological activity. researchgate.netnih.gov

Advanced spectroscopic techniques, such as multidimensional Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), will be instrumental in elucidating the preferred conformations of this compound in different solvent environments, which can mimic physiological conditions. nih.govnih.gov Furthermore, the application of proteomics-based strategies can help in identifying and quantifying the peptide in complex biological samples, shedding light on its metabolic fate and distribution. researchgate.net The integration of these high-resolution analytical methods will provide a more complete picture of the tripeptide's structure-function relationship.

Table 1: Advanced Analytical Techniques for Tripeptide Characterization

| Technique | Application for this compound Characterization |

| Multidimensional NMR | Determination of 3D structure and conformational dynamics in solution. |

| Circular Dichroism (CD) | Analysis of secondary structure elements and conformational changes. nih.gov |

| Advanced Mass Spectrometry (e.g., Ion Mobility-MS) | Separation of conformers and detailed structural analysis. |

| Proteomics Platforms | Identification and quantification in biological matrices. researchgate.net |

| Surface Plasmon Resonance (SPR) | Real-time analysis of binding kinetics with molecular targets. |

Exploration of Novel Biochemical Roles and Molecular Targets for this compound Motifs

The known biological activities of this compound, such as its potential role as an enzyme inhibitor and modulator of cellular signaling, provide a strong foundation for exploring new biochemical functions. ontosight.ai The specific sequence of tyrosine, proline, and arginine suggests potential interactions with a variety of protein targets. For instance, the arginine residue is known to be crucial for interactions with certain receptors and enzymes. johnshopkins.edu

Future research will aim to identify and validate novel molecular targets for the Tyr-Pro-Arg motif. This can be achieved through a combination of affinity-based proteomics approaches, where a modified version of the tripeptide is used to "fish out" its binding partners from cell lysates. The proline residue often induces a turn in the peptide structure, which can be critical for receptor binding. mdpi.com

Furthermore, the tyrosine residue can be a site for post-translational modifications, such as phosphorylation, which could dramatically alter the peptide's binding affinity and signaling properties. nih.gov Investigating how modifications to the tyrosine within the Tyr-Pro-Arg sequence affect its interaction with targets like SH2 domains will be a key area of future research. nih.gov The exploration of these novel roles could uncover new therapeutic applications for this compound in areas beyond its current scope of investigation. ontosight.ai

Integration of Computational and Experimental Approaches for Rational Peptide Design and Functional Prediction

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery. For this compound, this integrated approach holds immense promise for designing new peptides with enhanced or novel functionalities.

Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict how this compound and its analogs will bind to specific protein targets. researchgate.netmdpi.com These in silico experiments can help in understanding the key interactions at the molecular level and guide the design of new peptide sequences with improved affinity and selectivity. nih.gov For instance, computational analysis can predict how substitutions at each position of the tripeptide will affect its binding energy to a target protein. researchgate.net

The predictions from computational studies can then be tested experimentally through peptide synthesis and in vitro binding assays. This iterative cycle of design, synthesis, and testing can accelerate the development of potent and specific peptide-based drugs. nih.gov Rational design strategies have already been successfully employed to create peptide inhibitors for various enzymes, and applying these principles to this compound could lead to the development of highly effective therapeutic agents. frontiersin.orgoup.com

Expanding Synthetic Methodologies for Complex this compound Conjugates and Mimics

To enhance the therapeutic potential of this compound, researchers are exploring the synthesis of more complex molecules, including conjugates and peptidomimetics. These modifications can improve properties such as stability, bioavailability, and target specificity.

Future efforts will focus on expanding the repertoire of synthetic methodologies to create a diverse range of this compound derivatives. This includes the development of efficient solid-phase and solution-phase synthesis techniques for producing the tripeptide and its analogs. researchgate.netgoogle.com

Furthermore, the conjugation of this compound to other molecules, such as polymers or targeting moieties, can enhance its therapeutic efficacy. diva-portal.org For example, attaching it to a cell-penetrating peptide could improve its intracellular delivery. The development of chemoselective ligation techniques will be crucial for creating these complex conjugates with high precision. nih.gov

Another important area is the design and synthesis of peptidomimetics, which are molecules that mimic the structure and function of the native peptide but have improved drug-like properties. frontiersin.org This could involve replacing one or more of the amino acids with non-natural building blocks or modifying the peptide backbone to increase its resistance to enzymatic degradation. acs.orgrsc.org The synthesis of silicon-containing peptide mimics is one such approach that has shown promise. acs.org

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting and quantifying Tyrosyl-prolyl-arginine (YPR) in biological samples?

- Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is widely used for YPR detection due to its high sensitivity and specificity. For quantification, isotopically labeled YPR analogs can serve as internal standards to normalize variations in extraction efficiency and ionization . When designing experiments, adhere to NIH guidelines for reporting preclinical data (e.g., sample preparation protocols, instrument calibration) to ensure reproducibility . Include detailed descriptions of chromatographic conditions (e.g., column type, mobile phase gradients) and mass spectrometry parameters (e.g., ionization mode, collision energy) in the "Materials and Methods" section .

Q. What factors influence the stability of YPR in experimental conditions, and how can these be controlled?

- Answer : YPR stability is pH-, temperature-, and protease-dependent. To mitigate degradation:

- Use buffered solutions (e.g., phosphate-buffered saline at pH 7.4) to maintain physiological conditions.

- Store samples at -80°C with protease inhibitors (e.g., aprotinin, EDTA) to prevent enzymatic cleavage .

- Validate stability through accelerated degradation studies (e.g., elevated temperatures) to model long-term storage effects. Report these parameters explicitly to align with preclinical reporting standards .

Advanced Research Questions

Q. How can researchers resolve contradictory data on YPR's functional interactions with protease-activated receptors (PARs)?

- Answer : Discrepancies often arise from variations in receptor isoforms (e.g., PAR-1 vs. PAR-4), cell-type specificity, or assay conditions. To address this:

Conduct comparative studies using isogenic cell lines to isolate receptor-specific effects.

Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinities under standardized conditions .

Perform meta-analyses of existing data to identify confounding variables (e.g., differences in YPR concentration ranges) .

Document all experimental variables (e.g., cell passage number, ligand purity) to facilitate cross-study comparisons .

Q. What experimental designs are optimal for investigating YPR's in vivo pharmacokinetics and tissue distribution?

- Answer : Radiolabeled YPR (e.g., tritium or carbon-14 isotopes) enables precise tracking of absorption, distribution, metabolism, and excretion (ADME). Key steps include:

- Dosing : Administer YPR intravenously vs. orally to compare bioavailability.

- Sampling : Collect plasma/tissue samples at staggered timepoints for LC-MS/MS analysis.

- Modeling : Use compartmental pharmacokinetic models (e.g., non-linear mixed-effects modeling) to estimate half-life and clearance rates .

Ensure compliance with ethical guidelines for animal/human studies, including justification of sample sizes and statistical power calculations .

Q. How should researchers address inconsistencies in YPR's reported bioactivity across different in vitro assays?

- Answer : Contradictions may stem from assay interference (e.g., fluorescent compounds in cell-based assays) or differences in endpoint measurements (e.g., calcium flux vs. cAMP levels). Mitigation strategies:

- Include orthogonal assays (e.g., ELISA for downstream signaling markers) to confirm activity .

- Validate purity of YPR batches via nuclear magnetic resonance (NMR) and HPLC (>95% purity threshold) .

- Use blinded data analysis to reduce observer bias, as recommended in preclinical reporting frameworks .

Methodological Best Practices

Q. What statistical approaches are critical for analyzing dose-response relationships in YPR studies?

- Answer : Non-linear regression models (e.g., log[agonist] vs. response) are standard for EC50/IC50 calculations. For heterogeneous

- Apply mixed-effects models to account for inter-experiment variability.

- Use Bayesian statistics to estimate uncertainty intervals when sample sizes are limited .

Report effect sizes, confidence intervals, and raw data in supplementary materials to align with transparency guidelines .

Q. How can researchers ensure rigor in designing YPR-related mechanistic studies?

- Answer : Follow the "PICOT" framework (Population, Intervention, Comparison, Outcome, Time) to define hypotheses clearly. For example:

- Population : Primary endothelial cells vs. immortalized lines.

- Intervention : YPR at physiologically relevant concentrations (e.g., 1–100 nM).

- Comparison : Wild-type vs. PAR-knockout models.

- Outcome : Quantify angiogenesis via tube formation assays.

Pre-register study protocols on platforms like Open Science Framework to reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.